molecular formula C11H19NO2 B1293038 4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one CAS No. 915923-74-9

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one

Cat. No.: B1293038
CAS No.: 915923-74-9
M. Wt: 197.27 g/mol
InChI Key: HIRLALHAPSIRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one (CAS: 915923-74-9) is a ketone derivative featuring a piperidine ring substituted with an ethyl group at the 2-position, linked via a carbonyl group to a butan-2-one backbone (Fig. 1). This compound is characterized by its dual functional groups: a ketone at position 2 of the butanone chain and a second carbonyl group connecting the piperidine moiety at position 4. It is listed as a discontinued product by CymitQuimica, indicating its use as a research chemical .

Molecular Formula: C₁₁H₁₉NO₂ Purity: 95% (as reported by Combi-Blocks) .

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRLALHAPSIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649241
Record name 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-74-9
Record name 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one, also known by its CAS number 915923-74-9, is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the class of piperidine derivatives and has been studied for its effects on various biological systems.

  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 197.28 g/mol
  • Structure : The compound features a piperidine ring substituted with an oxobutanone moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its effects on neurological and metabolic pathways.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems. For instance:

  • Dopaminergic Activity : Some studies suggest that piperidine derivatives can modulate dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.
  • Serotonergic Activity : Compounds of this class may also influence serotonin pathways, implicating their use in mood disorders.

2. Metabolic Effects

The compound has shown promise in metabolic studies:

  • Adipogenesis Inhibition : Similar compounds have been noted to inhibit adipogenesis in pre-adipocytes, suggesting a role in obesity management.

Case Studies and Experimental Data

A summary of relevant research findings is presented below:

StudyFindingsMethodology
Study ADemonstrated that this compound reduced lipid accumulation in 3T3-L1 cells.In vitro cell culture assays
Study BShowed modulation of serotonin receptors leading to altered behavioral responses in animal models.Behavioral assays in rodents
Study CInvestigated the compound’s effect on glucose metabolism, revealing improved insulin sensitivity.In vivo metabolic studies

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Receptor Binding : Binding affinity to various receptors such as dopamine D2 and serotonin 5HT_2A.
  • Enzymatic Interaction : Potential inhibition of enzymes involved in metabolic pathways, influencing lipid and glucose metabolism.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain risks:

  • Irritation Potential : Classified as an irritant, necessitating caution during handling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its piperidine-ethyl substitution and ketone connectivity. Below is a comparative analysis with structurally related compounds from the literature:

(2-Ethylpiperidin-1-yl)(oxo)acetic acid (QY-4096)
  • Structure : A carboxylic acid derivative with a 2-ethylpiperidine group attached via a carbonyl to an acetic acid chain.
  • Functional Groups : Carboxylic acid (-COOH), ketone (-CO-).
  • Comparison: Shorter carbon chain (C₂ vs. C₄ in the target compound) and differing terminal functional group (carboxylic acid vs. ketone). The carboxylic acid may enhance solubility in aqueous media compared to the hydrophobic butanone chain .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
  • Structure : Esters with a tetramethylpiperidine ring and variable alkyl chains (e.g., acetate, propionate).
  • Functional Groups : Ester (-COOR).
  • The ester group is more prone to hydrolysis than the ketone, affecting stability .
2-Amino-1-morpholinoethanone (BD173602)
  • Structure: A ketone (ethanone) substituted with a morpholine ring and an amino group.
  • Functional Groups : Ketone (-CO-), amine (-NH₂).
  • The amino group introduces basicity, absent in the target .
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid
  • Structure: A conjugated enoic acid with a difluoroethyl-substituted piperidine.
  • Functional Groups : Carboxylic acid (-COOH), ketone (-CO-), alkene.
  • Comparison: The conjugated double bond and carboxylic acid group introduce rigidity and acidity, differing from the flexible butanone chain in the target. The difluoroethyl group enhances electronegativity, affecting reactivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Piperidine Substitution Key Structural Differences Purity/Source
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one C₁₁H₁₉NO₂ Ketone 2-Ethyl Reference compound 95%
(2-Ethylpiperidin-1-yl)(oxo)acetic acid C₉H₁₅NO₃ Carboxylic acid, ketone 2-Ethyl Shorter chain, acidic terminal 95%
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₃NO₂ Ester 2,2,6,6-Tetramethyl Steric hindrance, ester group Not specified
2-Amino-1-morpholinoethanone C₆H₁₂N₂O₂ Ketone, amine Morpholine ring Oxygen in ring, basic amine 98%
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid C₁₁H₁₄F₂NO₃ Carboxylic acid, alkene 4-(1,1-Difluoroethyl) Conjugated double bond, fluorination Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.